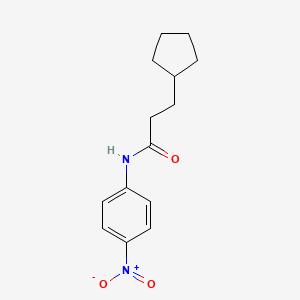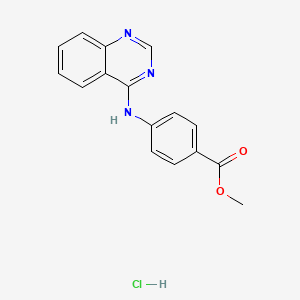![molecular formula C17H16N2O2 B4944173 N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)
N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide, also known as CPP, is a chemical compound that has shown potential in scientific research applications. CPP is a small molecule that has been synthesized in the laboratory and has been found to have interesting biochemical and physiological effects. We will also explore the potential future directions for research on CPP.
作用机制
N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide binds to a specific site on the NMDA receptor known as the glycine site, which is distinct from the glutamate binding site. By binding to this site, N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide prevents the binding of glycine, which is required for the activation of the NMDA receptor. This leads to a reduction in the influx of calcium ions into the neuron, which can be neuroprotective under certain conditions.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide has also been found to have other biochemical and physiological effects. For example, N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may have implications for the treatment of Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain.
实验室实验的优点和局限性
One of the advantages of N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide is that it is a small molecule that can be easily synthesized in the laboratory. This makes it a useful tool for studying the NMDA receptor and its role in synaptic plasticity and memory formation. However, one limitation of N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide is that it is not very selective for the glycine site on the NMDA receptor, and may also bind to other proteins in the brain. This can make it difficult to interpret the results of experiments using N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide.
未来方向
There are several potential future directions for research on N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide. One area of interest is the development of more selective NMDA receptor antagonists that target the glycine site specifically. Another area of interest is the use of N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide in combination with other drugs for the treatment of neurodegenerative diseases. Finally, there is also potential for the use of N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide in the study of other neurological disorders such as epilepsy and depression.
Conclusion:
In conclusion, N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide is a small molecule that has shown potential in scientific research applications, particularly in the field of neuroscience. N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide acts as an antagonist of the NMDA receptor and has been found to have neuroprotective effects. While N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide has limitations in terms of selectivity, it remains a useful tool for studying the NMDA receptor and its role in synaptic plasticity and memory formation. There are several potential future directions for research on N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide, including the development of more selective NMDA receptor antagonists and the use of N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide in combination with other drugs for the treatment of neurodegenerative diseases.
合成方法
N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide can be synthesized using a multi-step process starting with the reaction of 4-(cyanomethyl)benzonitrile and 2-phenoxypropanoic acid. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified using column chromatography. The final product is a white powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
科学研究应用
N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13(21-16-5-3-2-4-6-16)17(20)19-15-9-7-14(8-10-15)11-12-18/h2-10,13H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFHKDPUUPICDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CC#N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)
![N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)


![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B4944127.png)
![1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4944128.png)



![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)nicotinamide 1-oxide](/img/structure/B4944161.png)

![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
